molecular formula C6H5BrFNO B1511065 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one CAS No. 1352152-46-5

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Cat. No.: B1511065
CAS No.: 1352152-46-5
M. Wt: 206.01 g/mol
InChI Key: MQHMCILGEDOEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-bromo-3-fluoro-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHMCILGEDOEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743809
Record name 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352152-46-5
Record name 5-Bromo-3-fluoro-1-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352152-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS No. 1352152-46-5) is a heterocyclic compound notable for its unique structural features, including a bromine atom at the 5-position and a fluorine atom at the 3-position of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development.

  • Molecular Formula : C₆H₅BrFNO
  • Molecular Weight : 206.01 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially leading to inhibition or activation of specific biochemical pathways. Research indicates that it may act as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism, thereby influencing the pharmacokinetics of co-administered drugs .

Antimicrobial Activity

The compound has been explored for its potential antimicrobial properties. Although direct studies on this compound are scarce, related pyridine compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial enzyme systems.

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
This compound0.95Contains both bromine and fluorine; potential for diverse reactivity.
5-Fluoro-1-methylpyridin-2(1H)-one0.61Lacks bromine; differing biological activity profile.
4-Bromo-6-fluoroisoquinolin-1(2H)-one0.61Isoquinoline structure; distinct pharmacological profile.
3-Amino-5-fluoro-1-methylpyridin-2(1H)-one0.70Amino group introduces different reactivity patterns.

Case Studies and Research Findings

A study published in the ACS Omega journal detailed the synthesis and biological evaluation of various pyridine derivatives, including those structurally similar to this compound. The findings indicated that these compounds could effectively inhibit cancer cell proliferation both in vitro and in vivo . Furthermore, other research highlighted the potential of such compounds to modulate enzyme activity relevant to drug metabolism, emphasizing their importance in pharmacological contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Regioisomers

4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one
  • CAS No.: Not explicitly listed, but referenced in as a positional isomer.
  • Key Differences: Bromo and fluoro substituents are swapped (C4 and C5 positions).
  • Similarity Score : Structural similarity ≈ 0.95 (based on analog scoring in ) .
5-Bromo-3-fluoropyridin-2(1H)-one (CAS 156772-63-3)
  • Key Differences : Lacks the methyl group at N1. This reduces steric hindrance and may increase solubility in polar solvents.
  • Molecular Weight : 192.01 g/mol (lower due to absence of methyl).
  • Applications : A simpler scaffold for probing substituent effects in drug discovery .

Functional Group Modifications

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one (CAS 1227502-35-3)
  • Structure : Replaces the fluoro group with a hydroxymethyl (-CH₂OH) moiety.
  • Impact : Introduces hydrogen-bonding capability, enhancing solubility in aqueous media. Molecular weight remains 204.02 g/mol .
  • Applications: Potential intermediate for prodrug design or polymer chemistry.
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8)
  • Structure : Trifluoromethyl (-CF₃) replaces the fluoro group.
  • Impact : Increased lipophilicity (logP) and electron-withdrawing effects, enhancing metabolic stability in pharmaceuticals.
  • Molecular Weight : 256.02 g/mol.
  • Synthetic Utility : Useful in agrochemicals due to improved resistance to oxidative degradation .

Substituent Variations on the Pyridinone Core

5-Bromo-1-isopropylpyridin-2(1H)-one (CAS 851087-08-6)
  • Structure : Isopropyl group replaces the methyl at N1.
  • Molecular Weight : 216.08 g/mol.
  • Applications : Explored in kinase inhibitor libraries for cancer research .
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS 1425045-05-1)
  • Structure : Tetrahydro-2H-pyran-4-yl group at N1.
  • Impact : Enhances three-dimensional complexity and solubility via oxygen-containing heterocycle.
  • Molecular Weight : 258.11 g/mol.
  • Relevance : Used in fragment-based drug discovery for CNS targets .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound 1352152-46-5 C₆H₅BrFNO 204.02 Br (C5), F (C3), Me (N1) Intermediate for kinase inhibitors
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one - C₆H₅BrFNO 204.02 Br (C4), F (C5), Me (N1) Regioisomeric probe for SAR studies
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one 1227502-35-3 C₆H₅BrNO₂ 204.02 Br (C5), CH₂OH (C3) Prodrug synthesis, solubility enhancer
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one 1215205-35-8 C₇H₅BrF₃NO 256.02 Br (C3), CF₃ (C5), Me (N1) Agrochemical intermediates
5-Bromo-1-isopropylpyridin-2(1H)-one 851087-08-6 C₈H₁₀BrNO 216.08 Br (C5), iPr (N1) Kinase inhibitor scaffolds

Preparation Methods

Brominating Agents

Various brominating agents have been employed for selective bromination of pyridinones, including:

  • N-Bromosuccinimide (NBS)
  • Bromotrichloromethane
  • Carbon tetrabromide
  • N-Bromophthalimide
  • Dibromoisocyanuric acid and its derivatives

These reagents offer different reactivities and selectivities depending on the substrate and reaction conditions. For 5-bromo substitution, NBS is commonly preferred due to its mild and selective brominating capability.

Reaction Conditions

  • Solvents used include 2-methyl tetrahydrofuran (2-MeTHF), n-heptane, and methyl tert-butyl ether (MTBE).
  • Bases such as sodium acetate (NaOAc), potassium acetate (KOAc), and potassium carbonate (K2CO3) are used to neutralize acids formed and facilitate the reaction.
  • Temperature ranges from ambient to moderate heating (~80–130 °C) depending on the catalyst and solvent.

Palladium-Catalyzed Cross-Coupling and Functionalization

The preparation often involves palladium-catalyzed borylation or halogenation steps to introduce the fluoro substituent and finalize the pyridinone structure.

Catalysts and Reagents

  • (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) or its dichloromethane adduct is a common catalyst.
  • Bis(pinacolato)diboron is used for borylation steps.
  • Potassium acetate (KOAc) or sodium acetate (NaOAc) serve as bases.
  • Solvents include 1,4-dioxane and dimethyl sulfoxide (DMSO).

Typical Procedure

Yield (%) Reaction Conditions Experimental Details
23.6% Pd(dppf)Cl2; KOAc; 1,4-dioxane; 100 °C; 2 h; microwave irradiation A mixture of 5-bromo-1-methylpyridin-2-one, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in dioxane is heated under microwave irradiation. After reaction, the mixture is filtered, washed, and extracted with ethyl acetate. The product is dried and concentrated to obtain crude compound (59 mg, 23.6% yield).
Not specified Pd(dppf)Cl2·CH2Cl2; KOAc; DMSO; 80 °C; 0.5 h 5-Bromo-1-methylpyridin-2(1H)-one reacted with bis(pinacolato)diboron and potassium acetate in DMSO with Pd catalyst, stirred at 80 °C for 30 minutes, then extracted and purified by flash chromatography.
Not specified Pd(dppf)Cl2·CH2Cl2; NaOAc; 1,4-dioxane; 120–130 °C; 8.5 h 5-Bromo-1-methylpyridin-2(1H)-one suspended in dioxane with bis(pinacolato)diboron and Pd catalyst, heated for extended time, then processed to isolate product.

Summary Table of Preparation Parameters

Step Reagents/Catalysts Solvent(s) Temperature Time Yield (%) Notes
Bromination NBS, bromotrichloromethane, etc. 2-MeTHF, MTBE, etc. Ambient to 80 °C Variable Not specified Selective 5-position bromination
Palladium-catalyzed borylation Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc/NaOAc 1,4-dioxane, DMSO 80–130 °C 0.5–8.5 h 23.6% Microwave irradiation improves yield
Fluorination Selectfluor, NFSI (inferred) Various Ambient to mild Variable Not specified Electrophilic fluorination at 3-position

Research Findings and Notes

  • Microwave-assisted palladium-catalyzed borylation significantly reduces reaction time and can improve yield compared to conventional heating.
  • The choice of base and solvent critically influences the reaction efficiency and selectivity.
  • Brominating agents vary in reactivity; NBS is preferred for mild conditions and selectivity.
  • The fluorination step requires careful control to avoid over-fluorination or side reactions; detailed protocols are less publicly available but typically involve electrophilic fluorinating agents.
  • The overall synthetic pathway is modular, allowing for variations in halogenation and methylation steps to tailor the compound properties.

Q & A

Q. What synthetic routes are recommended for preparing 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one?

  • Methodological Answer: The synthesis typically involves halogenation and functional group interconversion. A plausible route includes:

Bromination: Introduce bromine at the 5-position of a prefluorinated pyridinone scaffold using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or acetonitrile .

Methylation: Install the methyl group at the 1-position via alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .
Alternative approaches may involve Suzuki-Miyaura coupling for regioselective bromine substitution, though steric effects from the fluorine substituent must be considered .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer: Use a combination of analytical techniques:
  • HPLC/GC-MS: Confirm purity (>95%) with reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (electron ionization mode) .
  • NMR Spectroscopy:
  • ¹H NMR: Identify methyl protons (δ ~3.3 ppm, singlet) and pyridinone ring protons.
  • ¹³C NMR: Confirm carbonyl (C=O, δ ~165 ppm) and halogenated carbons.
  • ¹⁹F NMR: Detect the fluorine substituent (δ ~-110 ppm, depending on solvent) .
  • Elemental Analysis: Validate molecular formula (C₆H₅BrFNO) with <0.3% deviation .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer: Store in amber vials under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis of the pyridinone ring. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to light, as bromine substituents may undergo photolytic cleavage .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the fluorine substituent?

  • Methodological Answer: Fluorination efficiency depends on:
  • Electrophilic Fluorination: Use Selectfluor® or F-TEDA-BF₄ in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via ¹⁹F NMR to avoid over-fluorination .
  • Directing Groups: Incorporate temporary protecting groups (e.g., Boc) at the 3-position to enhance regioselectivity .
    Yield optimization may require DOE (Design of Experiments) to balance temperature, catalyst loading, and solvent polarity .

Q. What strategies resolve contradictory data on the reactivity of bromine vs. fluorine in cross-coupling reactions?

  • Methodological Answer: Contradictions often arise from competing SNAr (bromine) vs. oxidative addition (fluorine) pathways. To clarify:

Competition Experiments: Compare reaction rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using model substrates.

Computational Studies: Perform DFT calculations to compare activation energies for C-Br vs. C-F bond cleavage.
Recent studies suggest bromine is more reactive in cross-couplings, while fluorine acts as a directing group in electrophilic substitutions .

Q. How can computational chemistry predict pharmacokinetic properties or target interactions?

  • Methodological Answer:
  • ADME Prediction: Use software like Schrödinger’s QikProp to estimate logP (~1.8), solubility (-3.5 logS), and CYP450 inhibition.
  • Molecular Docking: Simulate binding to targets (e.g., kinases) using AutoDock Vina. Prioritize hydrogen bonding between the pyridinone carbonyl and catalytic lysine residues.
  • MD Simulations: Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

Q. What experimental designs are recommended for studying biological interactions?

  • Methodological Answer:
  • In Vitro Assays: Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) to purified enzymes or receptors.
  • Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS in HEK293 or HeLa cells.
  • Mutagenesis: Introduce point mutations in target proteins (e.g., ATP-binding pockets) to validate interaction sites .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

  • Methodological Answer:
  • Internal Calibration: Re-run NMR with an internal standard (e.g., TMS) and identical solvent (DMSO-d₆ vs. CDCl₃).
  • Collaborative Validation: Share samples with independent labs for cross-verification.
  • Literature Benchmarking: Compare data with structurally analogous compounds (e.g., 5-Bromo-2-hydroxypyridine, δ 7.8 ppm for C5-H) .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing.
  • Spill Management: Neutralize with activated charcoal or vermiculite; avoid water to prevent exothermic decomposition.
  • Waste Disposal: Collect in halogenated waste containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.